BenchChemオンラインストアへようこそ!

4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

Peptidomimetic design Conformational constraint Regioselective synthesis

The title compound is a chiral, Boc‑protected Freidinger lactam that functions as a conformationally restricted dipeptide mimetic of the Gly‑Val sequence. It possesses a five‑membered γ‑lactam (pyrrolidin‑2‑one) ring in which the 3‑position bears a tert‑butoxycarbonylamino substituent and the 1‑position is substituted with a 4‑methylpentanoic acid side‑chain.

Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
Cat. No. B14009606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-
Molecular FormulaC15H26N2O5
Molecular Weight314.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)
InChIKeyJREAFDMYUYIYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Overview of 4‑Methylpentanoic acid, 2‑[3‑(t‑butoxycarbonylamino)pyrrolidin‑2‑on‑1‑yl]‑ (Boc‑Freidinger’s Lactam, CAS 82611‑48‑1)


The title compound is a chiral, Boc‑protected Freidinger lactam that functions as a conformationally restricted dipeptide mimetic of the Gly‑Val sequence . It possesses a five‑membered γ‑lactam (pyrrolidin‑2‑one) ring in which the 3‑position bears a tert‑butoxycarbonylamino substituent and the 1‑position is substituted with a 4‑methylpentanoic acid side‑chain [1]. The (2S,3R) stereochemistry is explicitly defined, distinguishing it from other regio‑ and stereoisomers that are commercially offered as peptide‑synthesis building blocks . Its molecular formula is C₁₅H₂₆N₂O₅, molecular weight 314.38 Da, calculated LogP = 1.94, and topological polar surface area (PSA) = 95.94 Ų .

Why Generic Substitution Fails for 4‑Methylpentanoic acid, 2‑[3‑(t‑butoxycarbonylamino)pyrrolidin‑2‑on‑1‑yl]‑


Simple Boc‑amino‑acid derivatives or linear dipeptides cannot reproduce the conformational constraint imposed by the γ‑lactam bridge, which locks the peptide bond into the Z (cis) configuration [1]. This Z‑locked geometry enforces a specific ψ‑angle range near 175° that is absent in acyclic analogs, directly altering secondary‑structure propensity and recognition by proteases, transporters, and target proteins [2]. Furthermore, the regioisomeric 4‑Boc‑amino‑2‑oxopyrrolidine variant (CAS 2155902‑42‑2) positions the protected amine differently on the lactam ring, which can re‑orient the hydrogen‑bond donor/acceptor vectors and change the scaffold’s ability to induce reverse‑turn conformations . In Fmoc‑based solid‑phase peptide synthesis (SPPS), the Boc‑protected Freidinger lactam offers orthogonal deprotection (acid‑labile Boc vs. base‑labile Fmoc) that the Fmoc‑protected analog cannot provide, making one or the other non‑interchangeable depending on the synthetic strategy . These structural and strategic differences mean that substituting even a closely related building block carries a high risk of altering peptide conformation, biological activity, or synthetic efficiency.

Product‑Specific Quantitative Evidence Guide for 4‑Methylpentanoic acid, 2‑[3‑(t‑butoxycarbonylamino)pyrrolidin‑2‑on‑1‑yl]‑


Regiochemical Differentiation: 3‑Amino‑γ‑lactam vs. 4‑Amino‑γ‑lactam Isomer

The target compound bears the Boc‑protected amine at the 3‑position of the pyrrolidin‑2‑one ring, generating a 3‑amino‑γ‑lactam scaffold. Its commercially available regioisomer, (2S)‑2‑[4‑(Boc‑amino)‑2‑oxo‑1‑pyrrolidinyl]‑4‑methylpentanoic acid (CAS 2155902‑42‑2), places the protected amine at the 4‑position . The 3‑amino substitution pattern is the classic Freidinger‑Veber lactam architecture that locks the peptide bond between the i and i+1 residues into the Z configuration, whereas the 4‑amino isomer cannot form the same γ‑lactam bridge geometry and thus does not enforce the same conformational restriction [1]. Both isomers share the identical molecular formula (C₁₅H₂₆N₂O₅, MW = 314.38 Da), but the 3‑position isomer has a reported LogP of 1.94 and PSA of 95.94 Ų, while the 4‑position isomer has not had its calculated LogP and PSA publicly reported in authoritative databases, limiting direct property comparison .

Peptidomimetic design Conformational constraint Regioselective synthesis

Physicochemical Differentiation vs. N‑Boc‑Freidinger’s Lactam (Gly‑Val Scaffold)

The target compound (C₁₅H₂₆N₂O₅, MW = 314.38 Da) differs from N‑Boc‑Freidinger’s lactam (CAS 169950‑87‑2; C₁₄H₂₄N₂O₅, MW = 300.35 Da) by one methylene unit in the side‑chain, reflecting the Val vs. Gly difference at the C‑terminal mimetic position . This manifests in distinct calculated physicochemical properties: LogP = 1.94 (target) vs. 1.36 (N‑Boc‑Freidinger’s lactam), and PSA = 95.94 Ų (target) vs. 99.43 Ų (comparator) . The higher LogP of the target compound predicts approximately 3.8‑fold greater partitioning into octanol, which may translate to altered membrane permeability or solubility characteristics in peptide constructs.

Drug‑like properties Lipophilicity Peptidomimetic building blocks

Orthogonal Protecting‑Group Strategy: Boc vs. Fmoc‑Freidinger Lactam for SPPS Compatibility

The target compound employs an acid‑labile Boc protecting group, whereas its commercially available analog Fmoc‑Freidinger’s lactam (CAS 145484‑45‑3; Sigma 17816, ≥95.0% HPLC) uses a base‑labile Fmoc group . This creates orthogonal selectivity: the Boc‑protected Freidinger lactam can be directly incorporated into Fmoc‑SPPS as an N‑terminal‑capped building block or used in Boc‑SPPS strategies without cross‑reactivity, whereas the Fmoc variant is restricted to Fmoc‑SPPS and would be deprotected under the same piperidine conditions used for standard Fmoc‑amino acids [1]. The molecular weight differs substantially (314.38 vs. 436.52 Da), and the Fmoc analog requires different storage conditions (2–8 °C) compared to the Boc analog (4 °C or ambient cool, dry storage) .

Solid‑phase peptide synthesis Orthogonal protection Fmoc‑SPPS

Conformational Restriction: Z‑Locked Peptide Bond Geometry vs. Acyclic Dipeptide

Freidinger lactams, including the target compound, are defined by a γ‑lactam bridge that locks the peptide bond between CαHi and Ni+1 into the Z (cis) configuration, a geometry that cannot be achieved by acyclic dipeptides such as Boc‑Gly‑Val‑OH [1]. In seven‑membered Freidinger‑type lactam model systems, the average ψi+1 angle was calculated to be 175.1°, far exceeding the ideal type II β‑turn value of 120° and spanning the 140–170° range commonly observed for prolyl residues in protein crystal structures [2]. The acyclic Boc‑Gly‑Val‑OH (Sigma, CAS 28334‑73‑8, melting point 109–113 °C) has full rotational freedom around the Gly‑Val peptide bond and does not display any defined ψ‑angle constraint .

Peptide conformation Reverse‑turn mimetics Structure‑based design

Commercial Purity Specification: ≥97% (HPLC) vs. Fmoc Analog ≥95.0%

The target compound is commercially supplied with a minimum purity specification of 97% (HPLC) by vendors such as AKSci and ChemImpex, whereas the Fmoc‑protected Freidinger lactam from Sigma‑Aldrich carries a specification of ≥95.0% (HPLC) . The Boc‑protected lactam is a solid at 20 °C and recommended for long‑term storage in a cool, dry place or at 4 °C, while the Fmoc analog requires refrigerated storage at 2–8 °C .

Quality control Peptide synthesis Procurement specification

Biological Activity Track Record: Freidinger Lactam‑Containing Peptidomimetics as STAT3 Inhibitors

Peptidomimetics incorporating Freidinger lactam scaffolds have been directly evaluated as STAT3 inhibitors. In a study by Gomez et al., compound 3—a Freidinger‑lactam‑containing peptidomimetic—bound to STAT3 with a Ki value of 190 nM [1]. While this study did not use the exact Boc‑protected monomer as the final bioactive species, it establishes the class‑level precedent that the Freidinger γ‑lactam core can be elaborated into nanomolar‑potency protein‑protein interaction inhibitors. By contrast, analogous linear peptidomimetics lacking the lactam constraint in the same study showed reduced or no detectable STAT3 binding, although a direct numerical comparison for the exact same sequence with and without the lactam bridge was not reported [1].

STAT3 inhibition Anticancer peptidomimetics Structure–activity relationship

Best Research and Industrial Application Scenarios for 4‑Methylpentanoic acid, 2‑[3‑(t‑butoxycarbonylamino)pyrrolidin‑2‑on‑1‑yl]‑


Fmoc‑SPPS Incorporation of a Conformationally Constrained Gly‑Val Dipeptide Mimetic

The Boc protecting group renders this Freidinger lactam orthogonal to the base‑labile Fmoc strategy, allowing direct on‑resin coupling at a desired sequence position without competing deprotection . The Z‑locked conformation enforces a ψ‑angle near 175°, inducing type II β‑turn geometry in the final peptide [1]. This is particularly valuable for synthesizing cyclic or stapled peptide libraries where precise topological control is required for target binding. The ≥97% HPLC purity specification minimizes purification burdens after coupling .

Medicinal Chemistry Scaffold for SH2‑Domain Protein‑Protein Interaction Inhibitors

Freidinger‑lactam‑containing peptidomimetics have demonstrated STAT3 binding with a Ki of 190 nM, establishing the scaffold’s ability to engage SH2‑domain targets [2]. The Val‑derived side‑chain (4‑methylpentanoic acid) provides a specific hydrophobic contact that can be exploited in structure‑based design, while the Boc‑protected amine allows late‑stage diversification after lactam incorporation. The calculated LogP of 1.94 and PSA of 95.94 Ų place the monomer within favorable drug‑like property space for further elaboration .

Regiochemically Defined Building Block for Protease‑Resistant Peptide Therapeutics

The 3‑amino‑γ‑lactam architecture (as opposed to the 4‑amino isomer, CAS 2155902‑42‑2) provides the canonical Freidinger‑Veber constraint that has been shown to increase metabolic stability of peptide ligands in vitro and in vivo [3][4]. Linear peptides such as unmodified secretin(5‑27) exhibit serum half‑lives of <5 minutes, whereas lactam‑constrained analogs extend this to >60 minutes [4]. The target compound’s Boc group permits selective deprotection under acidic conditions (TFA) to reveal the free amine for further functionalization with PEG chains, fatty acids, or other half‑life‑extending moieties .

Reference Standard for Conformational Analysis and Computational Modeling

The compound is documented in the SpectraBase spectral database with two MS (GC) spectra, providing validated analytical reference data [5]. Its well‑characterized Z‑locked peptide bond and defined stereochemistry make it suitable as a computational benchmark for force‑field parameterization of γ‑lactam constraints in molecular dynamics simulations of peptidomimetics [1]. The availability of calculated physicochemical properties (LogP, PSA, exact mass) from authoritative databases further supports its use as a model compound in QSAR and property‑prediction studies .

Quote Request

Request a Quote for 4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.